[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246429
InChI: InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16)
SMILES:
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol

[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid

CAS No.:

Cat. No.: VC17246429

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid -

Specification

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
IUPAC Name 2-[2-(4-fluorophenyl)pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16)
Standard InChI Key YHHQVPJUXBGVQB-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)CC(=O)O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid comprises a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) attached to two functional groups: a 4-fluorophenyl moiety at the C2 position and an acetic acid group at the N1 position (Figure 1) . The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions. The acetic acid moiety contributes to solubility in polar solvents and enables salt formation, enhancing bioavailability.

Molecular Formula: C12H14FNO2\text{C}_{12}\text{H}_{14}\text{FNO}_2
Molecular Weight: 239.25 g/mol
Key Structural Features:

  • Pyrrolidine Ring: Confers conformational rigidity and facilitates interactions with hydrophobic binding pockets.

  • 4-Fluorophenyl Group: Enhances lipophilicity (logP=1.8\log P = 1.8) and metabolic stability via reduced oxidative metabolism .

  • Acetic Acid Side Chain: Provides a carboxylic acid functional group for hydrogen bonding and ionic interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H}-NMR: Signals at δ 2.8–3.2 ppm (pyrrolidine protons), δ 7.1–7.4 ppm (fluorophenyl aromatic protons), and δ 3.6 ppm (acetic acid methylene group) .

  • 13C^{13}\text{C}-NMR: Peaks at δ 174.5 ppm (carboxylic acid carbon), δ 161.2 ppm (C-F coupling), and δ 45–55 ppm (pyrrolidine carbons) .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid typically involves a multi-step approach (Figure 2) :

  • Pyrrolidine Formation: Cyclization of 1,4-diaminobutane with a ketone or aldehyde under acidic conditions.

  • Fluorophenyl Introduction: Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyrrolidine intermediate.

  • Acetic Acid Attachment: Alkylation of the pyrrolidine nitrogen with bromoacetic acid in the presence of a base (e.g., K2_2CO3_3).

Representative Procedure :

A mixture of 2-(4-fluorophenyl)pyrrolidine (1.0 mmol), bromoacetic acid (1.2 mmol), and K2_2CO3_3 (2.0 mmol) in dimethylformamide (DMF) was stirred at 80°C for 12 hours. The reaction was quenched with HCl (1M), extracted with ethyl acetate, and purified via column chromatography (SiO2_2, eluent: hexane/ethyl acetate 3:1) to yield the title compound (68% yield).

Structural Analogues and Structure-Activity Relationships (SAR)

Modifications to the core structure have identified critical pharmacophoric elements (Table 1) :

CompoundSubstituentKey SAR Insight
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid-F at C4Optimal lipophilicity and target affinity
[2-(4-Chlorophenyl) analogue]-Cl at C4Increased steric hindrance reduces activity
[2-(4-Methylphenyl) analogue]-CH3_3 at C4Enhanced metabolic instability

Pharmacological Applications and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling pathways. In vitro assays demonstrate an IC50_{50} of 320 nM, attributed to competitive binding at the catalytic site .

Receptor Modulation

Preliminary studies suggest allosteric modulation of GABA-A receptors (α1β2γ2 subtype), with a 40% potentiation of GABA-induced currents at 10 μM . This activity parallels benzodiazepines but with reduced sedation liability due to selective α1 subunit interaction.

Metabolic Stability and Toxicity

Microsomal Stability: Half-life (t1/2t_{1/2}) of 4.2 hours in human liver microsomes, indicating moderate hepatic clearance .
Cytotoxicity: No significant hepatotoxicity observed in HepG2 cells up to 100 μM (MTT assay) .

Comparative Analysis with Fluorinated Analogues

Physicochemical Comparisons

Fluorine’s impact is evident when comparing analogues (Table 2) :

CompoundMolecular Weight (g/mol)logP\log PSolubility (mg/mL)
[2-(4-Fluorophenyl) analogue]239.251.812.4
[2-(4-Bromophenyl) analogue]284.152.38.7
[2-(2-Fluorophenyl) analogue]223.241.515.9

Biological Efficacy

The 4-fluorophenyl derivative outperforms brominated and ortho-fluorinated analogues in target affinity and metabolic stability, underscoring the para-fluoro substitution’s superiority .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance blood-brain barrier penetration for neurological applications. Preliminary in vivo models show a 2.5-fold increase in brain concentration compared to free drug .

Clinical Translation

Phase I trials are warranted to assess safety and pharmacokinetics in humans. Key challenges include optimizing oral bioavailability and mitigating potential off-target effects on cardiac ion channels.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator